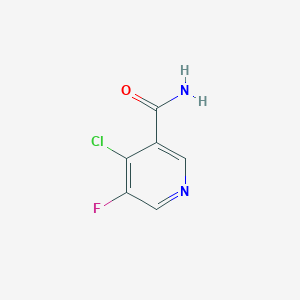

4-Chloro-5-fluoronicotinamide

Beschreibung

Context and Significance of Halogenated Nicotinamide Scaffolds in Drug Discovery

Nicotinamide and its derivatives are crucial in various biological processes, acting as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). nih.govmdpi.com NAD+ is vital for cellular metabolism, redox reactions, and DNA repair. nih.govmdpi.com The modification of the nicotinamide structure through halogenation has become a key strategy in medicinal chemistry.

The introduction of halogen atoms can influence a molecule's:

Binding Affinity: Halogen bonds, a type of non-covalent interaction, can form between a halogen atom and a nucleophilic group on a biological target, potentially improving the binding affinity of a drug candidate. nih.gov

Lipophilicity and Membrane Permeability: The addition of chlorine or fluorine can increase a molecule's fat-solubility, which can affect its absorption and distribution within the body. nih.gov

Metabolic Stability: Halogenation can block sites on a molecule that are susceptible to metabolic breakdown, thereby extending its therapeutic effect. nih.gov

This approach has been successfully applied to develop a range of therapeutic agents. For instance, nicotinamide derivatives have been investigated for their potential as antifungal agents, with some showing potent activity against various fungal strains. nih.gov Furthermore, nicotinamide-based scaffolds are being explored as kinase inhibitors, including those targeting VEGFR-2 for cancer therapy. rsc.org

Role of 4-Chloro-5-fluoronicotinamide as a Synthetic Intermediate in Complex Molecule Construction

This compound serves as a key synthetic intermediate, a starting material for building more complex molecules. Its specific arrangement of chlorine and fluorine atoms on the nicotinamide ring provides chemists with versatile handles for further chemical modifications. The presence of these halogens allows for a variety of chemical reactions to construct intricate molecular architectures.

This compound is a known intermediate in the synthesis of various biologically active molecules. For example, it is a building block in the creation of certain GSK-3 inhibitors, which are being investigated for their therapeutic potential. google.com The synthesis of fluorinated pyrimidines and aminopyrazoles, which are important classes of compounds in medicinal chemistry, can also utilize fluorinated building blocks derived from similar principles. nih.gov

Overview of Research Trajectories for Nicotinamide Derivatives

The field of nicotinamide derivatives is an active area of research with several promising trajectories:

Targeted Therapies: Researchers are designing nicotinamide derivatives to selectively inhibit specific enzymes, such as poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and are a target for cancer therapy. biorxiv.org

Antimicrobial Agents: The development of novel nicotinamide-based antifungals and antibacterials continues to be a significant research focus, aiming to combat drug-resistant pathogens. nih.gov

Agrochemicals: Nicotinamide derivatives have also found applications in agriculture as fungicides. nih.govacs.org

Late-Stage Modification: The ability to modify existing bioactive compounds in the later stages of synthesis is a powerful tool. Halogenation, including the use of intermediates like this compound, plays a crucial role in this strategy to rapidly generate new drug candidates with improved properties. nih.gov

The versatility of the nicotinamide scaffold, combined with the strategic use of halogenation, ensures that research into compounds like this compound will continue to be a fruitful area for the discovery of new medicines and other valuable chemical entities.

Eigenschaften

IUPAC Name |

4-chloro-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O/c7-5-3(6(9)11)1-10-2-4(5)8/h1-2H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPAQBUHUSHPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. How can researchers address conflicting crystallographic data on this compound’s solid-state conformation?

- Methodological Answer : Re-refine diffraction data (e.g., SHELXL) with updated disorder models. Compare packing diagrams (Mercury software) to assess intermolecular interactions (e.g., halogen bonding). Cross-validate with solid-state NMR (¹⁹F MAS) .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Q. How should in vivo toxicity studies for this compound comply with ethical guidelines?

- Methodological Answer : Obtain IACUC approval for animal models (e.g., rodent LD₅₀ testing). Adhere to the 3Rs framework: Replace (use in silico models where possible), Reduce (minimize sample size via power analysis), Refine (euthanasia via CO₂ inhalation). Report histopathology findings transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.